
Umbrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of umbrosine involves the extraction of the compound from the ethanolic extract of Aconitum umbrosum . The process typically includes the following steps:
Extraction: The plant material is subjected to ethanol extraction to obtain the crude extract.
Purification: The crude extract is then purified using chromatographic techniques to isolate this compound.
Crystallization: The purified compound is crystallized from ethanol to obtain colorless crystals.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial-scale production would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Umbrosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like Raney nickel.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate
Reducing Agents: Raney nickel
Solvents: Ethanol for extraction and crystallization
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of umbrosine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely that this compound exerts its effects through interactions with cellular receptors and enzymes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aconitine: Another alkaloid from the Aconitum species, known for its toxic properties.
Lycoctonine: A related alkaloid with similar chemical structure and properties.
Uniqueness of Umbrosine
This compound is unique due to its specific chemical structure and the plant source from which it is derived.
Propriétés
Numéro CAS |
63201-50-3 |
|---|---|
Formule moléculaire |
C24H39NO6 |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
11-ethyl-4,6-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,16,18-triol |
InChI |
InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)19(12)31-4)17(21(24)25)18(27)20(22)24/h12-21,26-28H,5-11H2,1-4H3 |
Clé InChI |
FUJKZUBHKFCRBD-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
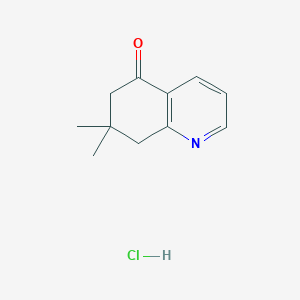
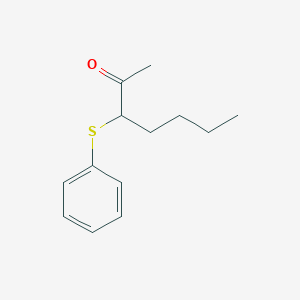
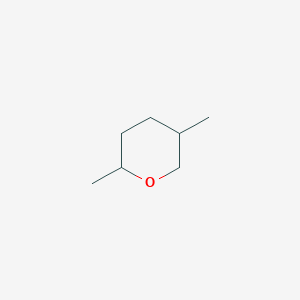
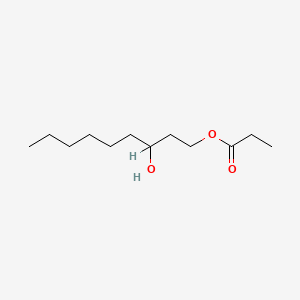
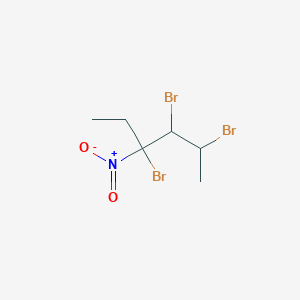
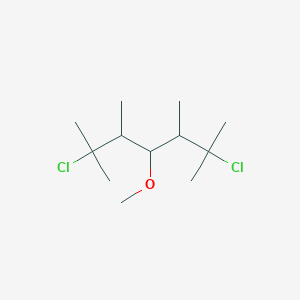
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)

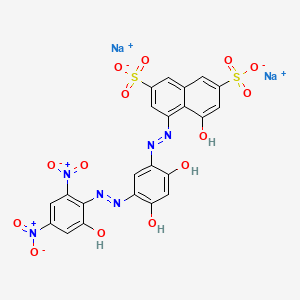
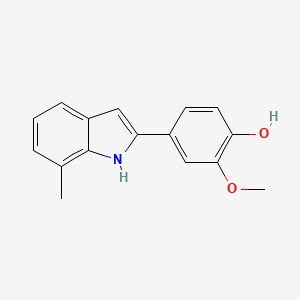
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

